2-chloro-N-cyclododecyl-5-nitrobenzamide
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Overview
Description
2-Chloro-N-cyclododecyl-5-nitrobenzamide is a chemical compound with the molecular formula C19H27ClN2O3 and a molecular weight of 366.89 g/mol . This compound is characterized by the presence of a chloro group, a cyclododecyl group, and a nitrobenzamide moiety. It is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-cyclododecyl-5-nitrobenzamide typically involves the following steps:
Chlorination: The addition of a chloro group to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-cyclododecyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-cyclododecyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of nitrobenzamide derivatives with biological systems.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclododecyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules. The chloro group can participate in substitution reactions, potentially modifying the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-cyclododecyl-5-nitrobenzamide include:
2-chloro-N-cyclopentyl-5-nitrobenzamide: Differing by the cyclopentyl group instead of the cyclododecyl group.
2-chloro-5-nitrobenzamide: Lacking the cyclododecyl group, making it a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27ClN2O3 |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-chloro-N-cyclododecyl-5-nitrobenzamide |
InChI |
InChI=1S/C19H27ClN2O3/c20-18-13-12-16(22(24)25)14-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |
InChI Key |
ASSOCCYUFUVRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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